![molecular formula C19H21BN2O4S B1389128 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 942919-24-6](/img/structure/B1389128.png)
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C19H21BN2O4S and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Conformational Analyses
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound related to 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine, has been studied for its crystallographic and conformational properties. The molecular structures of these compounds were optimized using density functional theory (DFT) and confirmed through single crystal X-ray diffraction, providing insights into their physicochemical properties and potential applications in materials science and pharmaceuticals (Huang et al., 2021).
Synthesis and Molecular Structure
The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, closely related to the query compound, was prepared via rhodium-catalyzed hydroboration of allyl phenyl sulfone. Its structure was elucidated using X-ray diffraction, highlighting the potential for synthesizing complex organic structures involving boron-based compounds (Coombs et al., 2006).
Applications in Polymer Synthesis
The synthesis of polymers containing pyrrolo[3,2-b]pyrrole units, which are structurally related to the query compound, was explored. These polymers, known for their deep colors and solubility in common organic solvents, underscore the utility of such compounds in the development of novel materials with specific optical properties (Welterlich et al., 2012).
Suzuki and Heck Coupling Applications
A series of aryl and alkenyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, structurally similar to the query compound, were synthesized via palladium-catalyzed Suzuki and Heck coupling reactions. These methods demonstrate the compound's potential in facilitating complex organic syntheses, particularly in the pharmaceutical industry (Suresh et al., 2013).
High-yield Synthesis in Radiopharmaceuticals
The compound's derivatives have been utilized in high-yield synthesis of radioligands for positron emission tomography (PET) imaging, illustrating its potential in radiopharmaceutical applications. This involves Suzuki-Miyaura coupling reactions, indicative of its utility in creating imaging agents for medical diagnostics (Kim & Choe, 2020).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-10-12-21-17-15(16)11-13-22(17)27(23,24)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJTHCRQATLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662919 | |
Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942919-24-6 | |
Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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